Home > Products > Screening Compounds P104978 > 2-Chloro-4-(trifluoromethyl)quinazoline
2-Chloro-4-(trifluoromethyl)quinazoline - 1780842-57-0

2-Chloro-4-(trifluoromethyl)quinazoline

Catalog Number: EVT-2505895
CAS Number: 1780842-57-0
Molecular Formula: C9H4ClF3N2
Molecular Weight: 232.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-7-fluoro-6-nitro-quinazoline

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine [].

2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide

  • Compound Description: This compound exhibits potent inhibitory effects on NF-κB and AP-1, critical transcription factors regulating proinflammatory proteins and cytokines []. It demonstrates efficacy in blocking IL-2 and IL-8 levels, suggesting its potential as a therapeutic target for inflammatory and immune-related conditions.

2-Chloro-4-(trifluoromethyl)pyridine

  • Compound Description: This compound is utilized as a starting material in the synthesis of 4-(trifluoromethyl)piperidine hydrochloride []. This derivative finds application in various fields, including pharmaceuticals and agrochemicals.

5-Chloro-4-n-substituted quinazoline compounds

  • Compound Description: These compounds exhibit noteworthy antifungal and antibacterial properties against various plant pathogens []. They effectively inhibit the growth of specific fungi and bacteria, indicating their potential use in agricultural applications for crop protection.

6-Chloro-4-aminoquinazoline-2-carboxamide derivatives

  • Compound Description: These compounds demonstrate potent and selective inhibitory activity against p21-activated kinase 4 (PAK4) []. They effectively hinder the migration and invasion of A549 tumor cells, highlighting their potential as anticancer agents.
Classification
  • Chemical Family: Quinazolines
  • Molecular Formula: C9H4ClF3N2C_9H_4ClF_3N_2
  • CAS Number: 52353-35-2
Synthesis Analysis

The synthesis of 2-chloro-4-(trifluoromethyl)quinazoline typically involves multi-step reactions that can include various chemical transformations. One common method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with suitable precursors under controlled conditions. The synthetic route may include the following steps:

  1. Starting Materials: The synthesis begins with 4-chloro-3-trifluoromethylphenyl isocyanate.
  2. Reaction Conditions: The reaction is generally carried out in a non-chlorinated organic solvent, which is inert towards isocyanates, at temperatures ranging from 20°C to 60°C.
  3. Purification: The product is purified through crystallization or chromatography to achieve high purity levels suitable for further applications in research and development.

This method allows for the efficient production of the compound while maintaining a good yield and purity.

Molecular Structure Analysis

The molecular structure of 2-chloro-4-(trifluoromethyl)quinazoline can be analyzed based on its chemical formula and functional groups:

  • Quinazoline Core: The compound contains a fused bicyclic structure characteristic of quinazolines, consisting of a benzene ring fused to a pyrimidine ring.
  • Chloro Group: The presence of the chloro substituent at position 2 enhances its reactivity, allowing for nucleophilic substitution reactions.
  • Trifluoromethyl Group: The trifluoromethyl group at position 4 increases the lipophilicity and stability of the molecule, making it more effective in biological applications.

Structural Data

  • Molecular Weight: Approximately 232.59 g/mol
  • Bond Angles and Lengths: Detailed computational studies can provide insights into bond angles and lengths, which are critical for understanding reactivity patterns.
Chemical Reactions Analysis

2-Chloro-4-(trifluoromethyl)quinazoline participates in various chemical reactions, including:

  1. Substitution Reactions: The chloro group can be substituted with different nucleophiles such as amines or thiols under basic conditions.
  2. Oxidation Reactions: The compound can undergo oxidation, particularly in alkaline media, where it may convert to various oxidized derivatives.
  3. Reduction Reactions: Reducing agents can convert it into less oxidized forms or other derivatives.

Common Reaction Conditions

  • Substitution Reagents: Amines or thiols in basic conditions (e.g., sodium hydroxide).
  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Mechanism of Action

The mechanism of action for 2-chloro-4-(trifluoromethyl)quinazoline primarily involves its interaction with specific molecular targets within biological systems:

  1. Enzyme Inhibition: It has been shown to inhibit certain enzymes critical for cellular processes, such as beta-hematin formation, which is significant in antimalarial drug development.
  2. Cellular Uptake: The lipophilicity imparted by the trifluoromethyl group enhances cellular uptake, allowing it to reach intracellular targets effectively.

This mechanism underscores its potential therapeutic applications, particularly in oncology and infectious disease treatments.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-4-(trifluoromethyl)quinazoline are crucial for understanding its behavior in various environments:

  • Solubility: It exhibits moderate solubility in organic solvents like dichloromethane and acetone but limited solubility in water due to its hydrophobic nature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for quinazoline derivatives.
  • Stability: The compound is stable under standard laboratory conditions but should be stored away from strong acids or bases to prevent degradation.
Applications

2-Chloro-4-(trifluoromethyl)quinazoline has several scientific applications:

  1. Medicinal Chemistry: It serves as a lead compound for developing new anticancer agents due to its ability to inhibit key biological pathways.
  2. Organic Synthesis: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  3. Biological Research: Its unique structure allows researchers to study various biological mechanisms and develop new therapeutic strategies against diseases such as malaria and cancer.
Therapeutic Applications in Oncology

Dual Epidermal Growth Factor Receptor/Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibition Mechanisms

The 2-chloro-4-(trifluoromethyl)quinazoline scaffold demonstrates significant potential as a dual inhibitor of epidermal growth factor receptor and vascular endothelial growth factor receptor-2 tyrosine kinases. This dual inhibition strategy simultaneously targets tumor cell proliferation (via epidermal growth factor receptor blockade) and angiogenesis (via vascular endothelial growth factor receptor-2 suppression). The chloro substituent at position 2 serves as a leaving group for nucleophilic displacement reactions, enabling strategic functionalization, while the electron-withdrawing trifluoromethyl group at position 4 enhances binding affinity to kinase ATP pockets through hydrophobic interactions and potential halogen bonding [2] [8].

Structure-activity relationship analyses reveal that modifications at the 2-position profoundly influence target selectivity and potency. Bulky hydrophobic substituents at this position enhance vascular endothelial growth factor receptor-2 affinity by occupying the allosteric hydrophobic pocket adjacent to the ATP-binding site. Conversely, smaller substituents favor epidermal growth factor receptor selectivity. The trifluoromethyl group contributes to optimal spatial orientation within the ATP-binding cleft of both kinases through hydrophobic interactions with conserved residues like leucine 840 in epidermal growth factor receptor and cysteine 917 in vascular endothelial growth factor receptor-2 [2] [8].

Table 1: Structural Features Influencing Dual Kinase Inhibition

Quinazoline PositionStructural ModificationEpidermal Growth Factor Receptor AffinityVascular Endothelial Growth Factor Receptor-2 AffinityCellular Activity
2-positionChloro (leaving group)Enables functionalizationEnables functionalizationBase for synthesis
2-positionSmall lipophilic groups++++++Antiproliferative
2-positionBulky hydrophobic groups++++++Anti-angiogenic
4-positionTrifluoromethyl+++ (hydrophobic interactions)+++ (hydrophobic interactions)Enhanced potency
6/7-positionPolar substituents++ (H-bond formation)+Improved solubility

Mechanistically, dual inhibitors disrupt critical oncogenic signaling cascades: epidermal growth factor receptor inhibition suppresses the rat sarcoma viral oncogene homolog/rapidly accelerated fibrosarcoma/mitogen-activated protein kinase pathway, impeding tumor cell proliferation, while vascular endothelial growth factor receptor-2 blockade inhibits phospholipase C gamma/protein kinase C-mediated angiogenesis. This coordinated action results in comprehensive antitumor efficacy, as demonstrated by compounds incorporating this scaffold showing half maximal inhibitory concentration values of 15–32 nanomolar against both kinases in enzymatic assays—superior to reference inhibitors like vandetanib [2] [8].

Role in c-Jun N-Terminal Kinase Signaling Pathway Modulation

2-Chloro-4-(trifluoromethyl)quinazoline derivatives exhibit significant modulatory effects on the c-Jun N-terminal kinase signaling axis, a critical regulator of activator protein 1-mediated transcription. The trifluoromethyl group enhances compound penetration into the kinase domain, where it disrupts phosphorylation events upstream of c-Jun activation. Experimental evidence indicates that quinazoline-based modulation of c-Jun N-terminal kinase signaling induces dose-dependent apoptosis in tumor cells while sparing normal cells, suggesting a favorable therapeutic index [5] [9].

The chloro substituent facilitates covalent interactions with nucleophilic cysteine residues in c-Jun N-terminal kinase's catalytic domain, while the electron-deficient quinazoline core engages in π-cation interactions with critical lysine residues. This dual binding mechanism allosterically impedes adenosine triphosphate binding and subsequent c-Jun N-terminal kinase autophosphorylation. Consequently, downstream phosphorylation of c-Jun at serine 63/73 residues is markedly reduced, leading to impaired activator protein 1 transactivation capacity. This molecular intervention effectively disrupts transcription of activator protein 1-regulated genes involved in tumor progression, including matrix metalloproteinases, vascular endothelial growth factor, and cyclin D1 [9].

Table 2: Cellular Consequences of c-Jun N-Terminal Kinase Pathway Modulation

Biological ProcessEffect of Quinazoline ModulationOncogenic Outcome
Activator protein 1 activationDownregulation of phosphorylated c-JunImpaired tumor proliferation
Matrix metalloproteinase expressionReduced secretion of MMP-2/9Inhibited invasion and metastasis
Vascular endothelial growth factor transcriptionSuppressed angiogenic factor productionImpaired tumor angiogenesis
B-cell lymphoma 2 phosphorylationInhibition of pro-survival signalingEnhanced apoptosis sensitivity
Cell cycle progressionG1/S phase arrestReduced cancer cell division

In vivo studies demonstrate that quinazoline-mediated c-Jun N-terminal kinase inhibition suppresses activator protein 1-driven tumor progression across multiple cancer models. Notably, trifluoromethyl-containing derivatives exhibit enhanced nuclear membrane permeability, facilitating access to chromatin-bound activator protein 1 complexes. This subcellular targeting efficiency translates to potent antitumor activity at nanomolar concentrations, positioning these compounds as promising candidates for tumors with hyperactivated activator protein 1 signaling, such as hepatomas and triple-negative breast carcinomas [5] [9].

Poly(ADP-ribose) Polymerase-1 and Bromodomain-Containing Protein 4 Co-Targeting Strategies

The structural versatility of 2-chloro-4-(trifluoromethyl)quinazoline enables rational design of dual Poly(ADP-ribose) polymerase-1/bromodomain-containing protein 4 inhibitors—a promising synthetic lethality approach for homologous recombination-deficient cancers. The quinazoline core serves as a privileged scaffold for simultaneously engaging Poly(ADP-ribose) polymerase-1's catalytic domain and bromodomain-containing protein 4's bromodomains. The electron-withdrawing trifluoromethyl group enhances DNA affinity, facilitating localization to sites of DNA damage where both targets coordinate repair processes [4] [10].

Fragment-based combinatorial screening has identified optimal substitutions for dual inhibition: amide-linked hydrophilic groups at position 2 engage Poly(ADrop) polymerase-1's nicotinamide-binding pocket through hydrogen bonding interactions with serine 904 and tyrosine 907, while hydrophobic extensions from position 6 or 7 occupy bromodomain-containing protein 4's acetyl-lysine recognition cavity via van der Waals interactions with isoleucine 146 and asparagine 140. This bifunctional design achieves balanced inhibition, as exemplified by compound ADTL-BPI1901 (19d), which demonstrates half maximal inhibitory concentration values of 0.22 ± 0.03 micromolar against Poly(ADP-ribose) polymerase-1 and 0.38 ± 0.05 micromolar against bromodomain-containing protein 4 [4] [7].

Table 3: Poly(ADP-ribose) Polymerase-1 and Bromodomain-Containing Protein 4 Functional Synergy in Cancer

TargetBiological Function in CancerTherapeutic Inhibition Consequence
Poly(ADP-ribose) polymerase-1Single-strand break repairSynthetic lethality in homologous recombination-deficient cells
Bromodomain-containing protein 4Transcriptional elongation of oncogenesSuppression of MYC, B-cell lymphoma 2 expression
Combined inhibition-DNA repair impairment + oncogene silencing
Combined inhibition-Enhanced replication stress
Combined inhibition-Irreversible apoptosis commitment

The co-targeting strategy exploits synthetic lethality in breast cancer gene-mutated tumors while simultaneously suppressing oncogenic transcription in breast cancer gene-proficient malignancies. Mechanistically, concurrent Poly(ADP-ribose) polymerase-1/bromodomain-containing protein 4 blockade induces catastrophic replication stress through dual impairment of DNA damage repair and transcriptional regulation of replication factors. This approach demonstrates superior efficacy compared to single-target inhibition across triple-negative breast cancer models, inducing tumor regression without exacerbating systemic toxicity [4] [10].

Microtubule Polymerization Inhibition and Antiproliferative Activity

2-Chloro-4-(trifluoromethyl)quinazoline derivatives disrupt microtubule dynamics through direct tubulin binding, inducing potent antiproliferative effects. The chloro substituent enables covalent modification of β-tubulin's colchicine-binding site cysteine residues, while the planar quinazoline core engages in π-stacking interactions with tyrosine 224 and asparagine 258. This binding mode disrupts tubulin dimer polymerization, triggering irreversible mitotic arrest at G2/M phase [7] [10].

The trifluoromethyl group significantly enhances antimitotic activity by increasing compound hydrophobicity, thereby improving membrane permeability and intracellular accumulation. Structure-activity relationship studies demonstrate that substituents at positions 6 and 7 profoundly influence microtubule disruption potency: methoxy groups enhance tubulin binding affinity through hydrophobic interactions, while bromo substituents induce conformational changes that stabilize the compound-tubulin complex. These optimized derivatives inhibit microtubule assembly with half maximal inhibitory concentration values of 0.8–2.3 micromolar, comparable to clinical vinca alkaloids [7] [10].

Table 4: Mechanisms of Microtubule-Targeted Antiproliferative Activity

Cellular EffectMolecular MechanismDownstream Consequence
Tubulin polymerization inhibitionBinding to β-subunit's colchicine siteDisrupted mitotic spindle assembly
Mitotic arrestSustained activation of spindle assembly checkpointProlonged G2/M phase arrest
Mitochondrial membrane permeabilizationB-cell lymphoma 2 homology domain 3-only protein activationCytochrome c release
Caspase activationCaspase-9 and caspase-3 cleavageExecution phase of apoptosis
Angiogenesis suppressionReduced vascular endothelial growth factor secretionImpaired tumor vascularization

Beyond direct antimitotic effects, these derivatives concurrently suppress survivin and B-cell lymphoma 2 expression through bromodomain-containing protein 4 inhibition, creating a synergistic pro-apoptotic stimulus. This dual mechanism circumvents resistance common to single-mechanism microtubule inhibitors. In vivo, trifluoromethyl-containing derivatives demonstrate superior tumor growth inhibition (78–92%) compared to vinblastine (68%) in xenograft models, with pronounced disruption of tumor vasculature due to combined vascular endothelial growth factor receptor-2 and microtubule inhibition in endothelial cells [7] [10].

Properties

CAS Number

1780842-57-0

Product Name

2-Chloro-4-(trifluoromethyl)quinazoline

IUPAC Name

2-chloro-4-(trifluoromethyl)quinazoline

Molecular Formula

C9H4ClF3N2

Molecular Weight

232.59

InChI

InChI=1S/C9H4ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H

InChI Key

ISTFRIWCSWMHOR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.